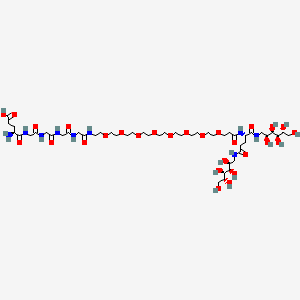
Exatecan intermediate 8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Exatecan intermediate 8 is a chemical compound used as an intermediate in the synthesis of exatecan mesylate, a drug with significant applications in cancer treatment. The compound has the molecular formula C25H26N2O4 and is known for its role in the production of exatecan mesylate, which is a potent inhibitor of DNA topoisomerase I .
准备方法
Synthetic Routes and Reaction Conditions
Exatecan intermediate 8 is typically synthesized through a series of chemical reactions starting from 3-fluoro-4-methylaniline. The process involves acylation, bromination, and cross-coupling reactions to form intermediate A. Intermediate A then undergoes a rearrangement reaction to form intermediate B, which is further processed to produce exatecan mesylate .
Industrial Production Methods
The industrial production of this compound involves the use of cost-effective starting materials and moderate reaction conditions. The process is designed to be simple and efficient, with high yields suitable for large-scale production. The intermediate is obtained through a series of steps including deprotection, condensation, and hydrolysis reactions .
化学反应分析
Types of Reactions
Exatecan intermediate 8 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
科学研究应用
Exatecan intermediate 8 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and its potential as a biochemical tool.
Medicine: Primarily used in the synthesis of exatecan mesylate, which is a potent anticancer agent.
Industry: Employed in the large-scale production of pharmaceutical compounds .
作用机制
Exatecan intermediate 8 itself does not have significant biological activity, but it is a crucial intermediate in the synthesis of exatecan mesylate. Exatecan mesylate exerts its effects by inhibiting DNA topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to the formation of DNA-topoisomerase I cleavage complexes, resulting in DNA damage and cell death. The molecular targets and pathways involved include the DNA-topoisomerase I complex and the associated DNA damage response pathways .
相似化合物的比较
Exatecan intermediate 8 is unique in its structure and function compared to other similar compounds. Some similar compounds include:
Camptothecin: A natural product with a similar mechanism of action but different chemical structure.
Topotecan: A synthetic derivative of camptothecin with similar anticancer properties.
Irinotecan: Another camptothecin derivative used in cancer treatment.
This compound is distinct due to its specific role in the synthesis of exatecan mesylate, which has shown superior efficacy and reduced side effects compared to other topoisomerase I inhibitors .
属性
分子式 |
C30H34FN3O9S |
|---|---|
分子量 |
631.7 g/mol |
IUPAC 名称 |
tert-butyl N-[(10R,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate;methanesulfonic acid |
InChI |
InChI=1S/C29H30FN3O6.CH4O3S/c1-6-29(37)17-9-21-24-15(11-33(21)25(34)16(17)12-38-26(29)35)23-19(32-27(36)39-28(3,4)5)8-7-14-13(2)18(30)10-20(31-24)22(14)23;1-5(2,3)4/h9-10,19,37H,6-8,11-12H2,1-5H3,(H,32,36);1H3,(H,2,3,4)/t19-,29+;/m0./s1 |
InChI 键 |
JLWASVCYZXIQGF-PQMJXKCRSA-N |
手性 SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OC(C)(C)C)O.CS(=O)(=O)O |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OC(C)(C)C)O.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


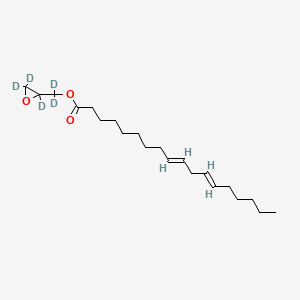
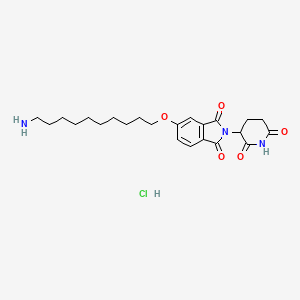
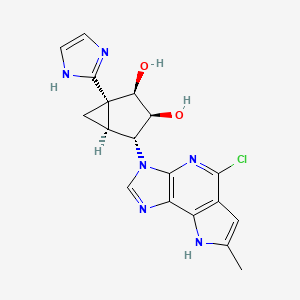
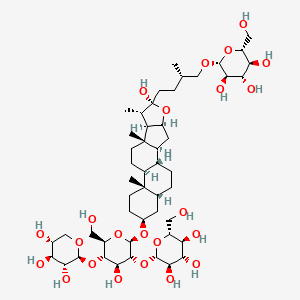
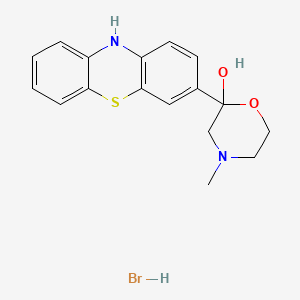


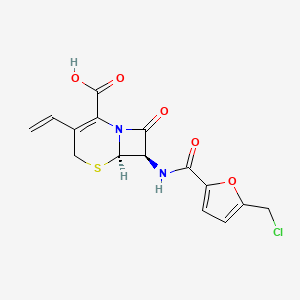
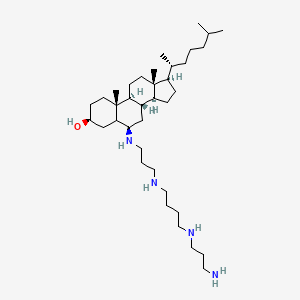
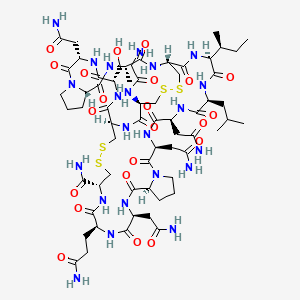
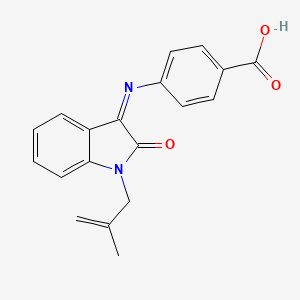
![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12374712.png)
